molecular formula C11H14N2O2S B14348471 3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- CAS No. 90331-21-8

3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-

Cat. No.: B14348471
CAS No.: 90331-21-8
M. Wt: 238.31 g/mol
InChI Key: BAESVUUGBNAMEJ-UHFFFAOYSA-N
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Description

3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- is an organic compound with a complex structure that includes a pyrimidinyl group, a thioether linkage, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinyl Intermediate: The starting material, 4,6-dimethyl-2-pyrimidinethiol, is synthesized through the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium hydrosulfide.

    Thioether Formation: The pyrimidinyl intermediate is then reacted with 3-penten-2-one under basic conditions to form the thioether linkage.

    Hydroxylation: The final step involves the hydroxylation of the resulting compound to introduce the hydroxyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the pentenone moiety can be reduced to an alcohol.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of 3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-keto-.

    Reduction: Formation of 3-Penten-2-ol, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-.

    Substitution: Various substituted thioethers depending on the nucleophile used.

Scientific Research Applications

3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the pyrimidinyl group.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.

    Pathways Involved: It may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Penten-2-one, 3,4-dimethyl-: A structurally similar compound with different substituents.

    2-Pentene, 4,4-dimethyl-: Another related compound with variations in the alkene moiety.

Uniqueness

3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- is unique due to the presence of the pyrimidinyl group and the thioether linkage, which confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

CAS No.

90331-21-8

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C11H14N2O2S/c1-6-5-7(2)13-11(12-6)16-10(8(3)14)9(4)15/h5,14H,1-4H3

InChI Key

BAESVUUGBNAMEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC(=C(C)O)C(=O)C)C

Origin of Product

United States

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